molecular formula C20H25NO B290997 N-(2-sec-butylphenyl)-4-phenylbutanamide

N-(2-sec-butylphenyl)-4-phenylbutanamide

Cat. No.: B290997
M. Wt: 295.4 g/mol
InChI Key: VFBRIENRZITWOF-UHFFFAOYSA-N
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Description

N-(2-sec-Butylphenyl)-4-phenylbutanamide is a synthetic amide derivative characterized by a 4-phenylbutanamide backbone substituted at the nitrogen atom with a 2-sec-butylphenyl group. The sec-butyl substituent at the ortho position of the phenyl ring introduces steric bulk and lipophilicity, which may influence its pharmacokinetic profile and target binding compared to analogs with smaller or polar substituents (e.g., hydroxyl, methoxy, or halogens) .

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-4-phenylbutanamide

InChI

InChI=1S/C20H25NO/c1-3-16(2)18-13-7-8-14-19(18)21-20(22)15-9-12-17-10-5-4-6-11-17/h4-8,10-11,13-14,16H,3,9,12,15H2,1-2H3,(H,21,22)

InChI Key

VFBRIENRZITWOF-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The 4-chlorophenyl analog (HDAC6 inhibitor) leverages the electron-withdrawing chlorine to enhance binding to enzymatic targets .
  • Steric Influence : The 2-sec-butyl group in the target compound may hinder rotational freedom and reduce accessibility to certain binding pockets compared to smaller substituents like hydroxyl or methoxy .

Anticancer Activity

  • N-(4-Chlorophenyl)-4-phenylbutanamide (): Demonstrates potent HDAC6 inhibition (IC₅₀ = 0.8 µM) and antiproliferative effects against cervix cancer (HeLa) and leukemia (HL-60) cells, with selectivity over HDAC1 .

Antimicrobial and Antifungal Activity

  • Sulfonamide Derivatives (): Analogous sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) show antibacterial and antifungal activity, though the target compound’s amide structure may reduce sulfonamide-like efficacy .

Enzyme Inhibition

  • Carbohydrate Hydrolysis Inhibition (): Sulfonamide analogs inhibit α-glucosidase and α-amylase, but the sec-butylphenyl group’s steric effects may limit similar activity in the target compound .

Physicochemical Properties

Property This compound N-(4-Chlorophenyl)-4-phenylbutanamide N-(4-Ethoxyphenyl)-4-phenylbutanamide
Molecular Weight (g/mol) 309.4 (calculated) 299.8 283.4
Melting Point (°C) Not reported 144–146 (HDAC6 inhibitor) Not reported
Predicted logP ~4.5 ~3.8 ~3.2
Aqueous Solubility (mg/mL) Low (<0.1) Moderate (0.5–1.0) Low (<0.1)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-sec-butylphenyl)-4-phenylbutanamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis is typical for such amides. Begin with coupling 4-phenylbutanoic acid to 2-sec-butylaniline via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature . Purification via flash chromatography (e.g., 30% EtOAc/hexanes) or HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity . Monitor intermediates using TLC (Rf ~0.15–0.3 in 20% EtOAc/hexanes) .

Q. How is structural characterization of this compound performed?

  • Methodology : Confirm structure using 1^1H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 1.2–1.6 ppm for sec-butyl CH3_3 groups) and 13^{13}C NMR (amide carbonyl ~170 ppm) . LCMS (ESI+) verifies molecular weight (e.g., [M+H]+^+ at m/z 338). FT-IR identifies amide C=O stretches (~1650 cm1^{-1}) .

Q. What initial biological screening assays are suitable for this compound?

  • Methodology : Test kinase inhibition (e.g., EGFR or CDK2) via ATP-binding assays . Use cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, HeLa) at 1–100 µM. Compare IC50_{50} values to reference inhibitors (e.g., imatinib) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology : Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring or alkyl chain variation). Assess bioactivity shifts using dose-response curves. For example, replace sec-butyl with tert-butyl to study steric effects . Computational docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Re-evaluate assay conditions (e.g., serum concentration, pH). Validate target engagement via thermal shift assays or SPR. Cross-reference with orthogonal assays (e.g., Western blot for downstream kinase phosphorylation) . For divergent IC50_{50} values, check compound stability under assay conditions (e.g., DMSO stock oxidation) .

Q. How can synthetic yield be improved for scaled-up production?

  • Methodology : Optimize coupling steps using microwave-assisted synthesis (80°C, 30 min) . Screen catalysts (e.g., DMAP vs. pyridine) and solvents (DMF vs. THF) to enhance reactivity. For sec-butylphenylamine accessibility, consider reductive amination of 2-sec-butylphenol with NH3_3/H2_2 .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP450 interactions. Molecular dynamics simulations (GROMACS) assess binding persistence to off-targets like hERG channels . Validate in vitro via microsomal stability assays (human liver microsomes, NADPH cofactor) .

Notes for Methodological Rigor

  • Data Contradictions : Compare yields from different purification methods (e.g., column chromatography vs. HPLC) to identify loss points .
  • Stability Studies : Store the compound under inert gas at -20°C. Assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LCMS monitoring .

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